N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide
Description
Systematic IUPAC Name and CAS Registry Number
The systematic IUPAC name for this compound is N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide , which describes its structure unambiguously:
- A phenyl ring substituted at position 4 with a 2-chloroacetyl group (−CO−CH$$2$$Cl) and at position 2 with a methylsulfanyl group (−S−CH$$3$$).
- An acetamide group (−NH−CO−CH$$_3$$) is attached to the nitrogen atom of the aromatic amine.
The CAS Registry Number assigned to this compound is 1146290-42-7 , a unique identifier used in chemical databases and regulatory documentation.
Molecular Formula and Weight
The molecular formula is C$${11}$$H$${12}$$ClNO$$_2$$S , derived from:
- 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.
The molecular weight is 257.74 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 11 | 12.01 | 132.11 |
| H | 12 | 1.008 | 12.10 |
| Cl | 1 | 35.45 | 35.45 |
| N | 1 | 14.01 | 14.01 |
| O | 2 | 16.00 | 32.00 |
| S | 1 | 32.07 | 32.07 |
| Total | 257.74 |
Structural Isomerism and Tautomeric Forms
Structural Isomerism
The compound exhibits positional isomerism due to the substitutents on the phenyl ring. For example:
- Isomers could arise if the chloroacetyl and methylsulfanyl groups occupy different positions (e.g., 3- and 5- instead of 2- and 4-).
No stereoisomerism is observed, as the molecule lacks chiral centers or double-bond geometric constraints.
Tautomerism
While the compound itself does not exhibit well-documented tautomerism, amide-imidic acid tautomerism is a theoretical possibility in acetamide derivatives. This involves proton transfer between the amide nitrogen and carbonyl oxygen:
$$
\text{CH}3\text{C(=O)NH−} \leftrightarrow \text{CH}3\text{C(−O−H)=N−}
$$
However, the amide form is typically more stable due to resonance stabilization.
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)-2-methylsulfanylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-7(14)13-9-4-3-8(10(15)6-12)5-11(9)16-2/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOZBFSSHCFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)CCl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and data tables.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the reaction of 4-(methylsulfanyl)aniline with chloroacetyl chloride, leading to the formation of the acetamide derivative. The chemical structure is characterized by the presence of a chloroacetyl group, a methylsulfanyl substituent, and an acetamide functional group, which contribute to its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cell lines. For instance, related compounds have been evaluated for their ability to inhibit growth in melanoma and prostate cancer cells, exhibiting selective cytotoxicity .
- Enzyme Inhibition : It has been noted for its inhibitory effects on specific enzymes such as carbonic anhydrases (CAs), with reported IC50 values indicating strong selectivity for certain isoforms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit enzyme activity through competitive or non-competitive inhibition mechanisms. For example, its interaction with carbonic anhydrases has been linked to reduced bacterial growth .
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a crucial aspect of its anticancer activity. Increased annexin V-FITC positivity indicates that treated cells undergo significant apoptotic processes .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl ring and the nature of substituents significantly impact the biological activity of this compound. Key findings include:
- Substituent Positioning : The positioning of methylsulfanyl and chloroacetyl groups plays a critical role in enhancing lipophilicity and membrane permeability, which are essential for effective biological activity .
- Functional Group Influence : Electron-withdrawing groups such as halogens enhance antimicrobial potency by increasing the compound's lipophilicity, facilitating better interaction with bacterial membranes .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
-
Antimicrobial Efficacy : A study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides against various pathogens. Results indicated high efficacy against S. aureus and MRSA, with some compounds achieving over 80% inhibition at specific concentrations .
Compound Target Bacteria Inhibition (%) 4e S. aureus 80.69 4g K. pneumonia 79.46 -
Cytotoxic Activity : Another research focused on the antiproliferative effects on melanoma cell lines showed that certain derivatives exhibited IC50 values as low as 0.12 µM against specific cancer types .
Compound Cancer Type IC50 (µM) 1a Leukemia 0.12 1b Colon Cancer 10.9
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula for N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide is C₉H₁₀ClNO₂S. The synthesis typically involves the reaction of 4-(methylsulfanyl)aniline with chloroacetyl chloride in the presence of a base like triethylamine, using an organic solvent such as dichloromethane. The conditions for the reaction, including temperature and purification methods like recrystallization and chromatography, are crucial for optimizing yield and purity.
Medicinal Chemistry Applications
1. Analgesic and Anti-inflammatory Properties
this compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Preliminary studies suggest that it may inhibit cyclooxygenase enzymes, which play a significant role in pain and inflammation pathways. Further research is warranted to evaluate its efficacy in clinical settings.
2. Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have demonstrated its ability to inhibit bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential applications in treating bacterial infections, especially those resistant to conventional therapies.
3. Anticancer Potential
Research indicates that this compound may have anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, it has shown promise in inhibiting glutathione S-transferases (GSTs), which are implicated in drug resistance mechanisms in cancer therapy.
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, leading to altered cellular processes that can be beneficial in therapeutic contexts.
- Dose-Dependent Effects : The biological effects observed are often dose-dependent, indicating that careful dosing could enhance therapeutic outcomes while minimizing side effects.
Antibacterial Activity
In vitro studies have demonstrated that this compound has significant antibacterial effects against strains such as Staphylococcus aureus. These studies report MIC values that suggest this compound could serve as a viable alternative or adjunct to existing antibiotics.
Analgesic and Anti-inflammatory Potential
A study evaluating the analgesic properties of this compound indicated promising results in pain management models. Its mechanism appears to involve modulation of inflammatory pathways, warranting further investigation into its use for chronic pain conditions.
Biofilm Inhibition
The compound has also shown efficacy in inhibiting biofilm formation, which is critical in managing chronic infections caused by biofilm-forming bacteria. This property enhances its potential utility in clinical settings where biofilms contribute to persistent infections.
Comparison with Similar Compounds
Key Observations :
- The chloroacetyl group distinguishes the target compound from sulfonamide or morpholine derivatives (e.g., ’s N-(4-(morpholinosulfonyl)phenyl)acetamides) .
- The methylsulfanyl group at C2 may enhance lipophilicity compared to compounds with electron-withdrawing substituents (e.g., nitro or chloro groups) .
Pharmacological Activities
While direct activity data for the target compound are unavailable, analogs highlight substituent-dependent bioactivity:
Inference for Target Compound :
- The chloroacetyl group may act as an alkylating agent, enabling covalent binding to cysteine residues in enzymes (e.g., kinases or proteases) .
- Methylsulfanyl’s electron-donating nature could modulate metabolism (e.g., cytochrome P450 interactions) compared to electron-deficient analogs .
Physicochemical Properties
Comparative data on melting points, solubility, and spectroscopic features:
Preparation Methods
Starting Material and Functional Group Introduction
- The synthesis begins with a phenol or aniline derivative substituted appropriately to allow regioselective introduction of methylsulfanyl and chloroacetyl groups.
- The methylsulfanyl group can be introduced via nucleophilic substitution or thiolation reactions, often employing methylthiolating agents under controlled conditions to avoid overreaction or side products.
Chloroacetylation
- The 2-chloroacetyl group is introduced by reacting the intermediate compound with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine.
- The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control reactivity and minimize side reactions.
Acetamide Formation
- The amino group on the phenyl ring is acetylated using acetic anhydride or acetyl chloride under mild conditions.
- This step requires careful control of temperature and reaction time to prevent hydrolysis or decomposition.
Purification and Crystallization
- After synthesis, the crude product is purified by recrystallization or solvent extraction.
- Suitable solvents include hydrocarbons (e.g., n-heptane), ketones, esters, alcohols, chloro solvents, ethers, polar aprotic solvents, or their mixtures.
- Crystallization conditions such as temperature, solvent choice, and stirring time are optimized to obtain the desired crystalline form with high purity.
Process Optimization and Research Findings
A patent (WO2018008042A1) outlines improved processes for related compounds, emphasizing:
- Use of specific bases (organic or inorganic) and coupling agents (e.g., DCC, CDI, EDC.HCl, HATU) to facilitate acylation steps.
- Controlled melting and recrystallization under reduced pressure and temperature ranges (100–180°C for melting, below 40°C for crystallization).
- Selection of hydrocarbon solvents, especially n-heptane, for effective crystallization.
- Extended stirring times (2–20 hours) at low temperatures to enhance crystal quality.
These parameters can be adapted to the preparation of N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide to improve yield and purity.
Data Table: Typical Synthesis Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Methylsulfanyl introduction | Methylthiolating agent, base | Dichloromethane | 0–25°C | 1–4 hours | Controlled addition to avoid side reactions |
| Chloroacetylation | Chloroacetyl chloride, base (e.g., pyridine) | Dichloromethane | 0–10°C | 1–3 hours | Low temperature to prevent over-acylation |
| Acetamide formation | Acetic anhydride or acetyl chloride | Dichloromethane | 0–25°C | 1–2 hours | Mild conditions to maintain stability |
| Purification & crystallization | Recrystallization from n-heptane or mixed solvents | n-Heptane, others | Cooling to <40°C | 2–20 hours | Stirring enhances crystal formation |
Research Insights and Considerations
- The synthetic route requires careful control of reaction conditions to prevent the hydrolysis of sensitive groups and to minimize impurities.
- The use of coupling agents and bases can improve acylation efficiency.
- Crystallization parameters critically affect the polymorphic form and purity of the final compound.
- Analytical techniques such as TLC, NMR, HPLC, and mass spectrometry are essential for monitoring reaction progress and verifying product identity and purity.
Q & A
Q. What are the established synthetic routes for N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide, and what intermediates are critical in these processes?
The synthesis involves multi-step reactions:
- Step 1 : Sulfonation or chlorination of aniline derivatives (e.g., 2,3-dichloroaniline) to form intermediates like 2,3-dichlorophenylsulfonamide .
- Step 2 : Coupling with acetamide precursors (e.g., 4-methylsulfanylphenylamine) under basic conditions (triethylamine) .
- Step 3 : Reaction with chloroacetyl chloride to introduce the electrophilic chloroacetyl group . Critical intermediates include chloroacetylated phenylamines and methylsulfanyl-substituted aromatic precursors. Anhydrous solvents (DCM, DMF) and controlled temperatures (0–60°C) are essential to prevent hydrolysis .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 confirm connectivity of the chloroacetyl (δ ~4.2 ppm for CH2Cl) and methylsulfanyl (δ ~2.5 ppm for SCH3) groups .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~700 cm⁻¹ (C-S stretch) validate functional groups .
- HPLC-UV : Purity (>95%) is assessed using C18 columns and UV detection at λ = 254 nm .
Q. What are the primary research applications of sulfanyl-acetamide derivatives in medicinal chemistry?
These compounds are studied for:
- Antimicrobial activity : Targeting bacterial enoyl-ACP reductase .
- Kinase inhibition : EGFR and VEGFR2 in oncology .
- Anti-inflammatory effects : COX-2 suppression via sulfur-mediated redox modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Catalyst selection : DMAP accelerates acylation while reducing diacylation by-products .
- Solvent effects : DMF enhances solubility of aromatic amines, improving coupling efficiency .
- Stoichiometric control : A 1.2:1 molar ratio of chloroacetyl chloride to amine minimizes impurities .
- In situ monitoring : FTIR tracks carbonyl intermediates to avoid over-reaction .
Q. What strategies resolve contradictions in reported biological activities of similar acetamides?
Discrepancies arise from assay variability. Solutions include:
- Standardized assays : Use WHO-recommended cell lines (e.g., HepG2) .
- Metabolic studies : Evaluate stability in liver microsomes to distinguish true activity .
- Crystallography : Co-crystallization with target proteins (e.g., using SHELX refinement) confirms binding modes .
Q. What computational methods predict the reactivity of the chloroacetyl group?
- DFT calculations : B3LYP/6-311+G(d,p) models nucleophilic attack on the chloroacetyl carbon .
- Molecular dynamics : AMBER force field predicts solvation effects on reaction kinetics .
Q. How do structural modifications at the 2-(methylsulfanyl) position alter pharmacokinetics?
- Electron-withdrawing groups (e.g., -NO2): Increase metabolic stability by reducing CYP450 oxidation .
- Bulkier substituents (e.g., -CF3): Enhance plasma protein binding but reduce tissue penetration .
- QSAR models : Correlate logP values (2.1–3.8) with bioavailability trends .
Tables
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Function | Critical Step | Reference |
|---|---|---|---|
| 2,3-Dichlorophenylsulfonamide | Electrophilic coupling scaffold | Sulfonation of aniline | |
| 4-(Methylsulfanyl)aniline | Nucleophilic component | Thioether formation | |
| Chloroacetyl chloride | Acylating agent | Electrophile introduction |
Q. Table 2. Bioactivity of Analogous Acetamides
| Modification | Target Protein | IC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| 4-Fluoro substitution | EGFR | 0.12 | 8.3 | |
| 3-Nitro substitution | COX-2 | 1.7 | 2.1 | |
| Parent structure | Enoyl-ACP reductase | 5.4 | 1.9 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
